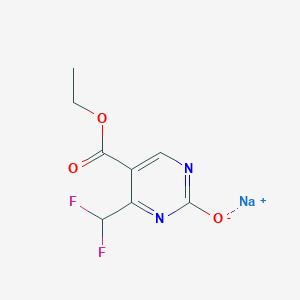
Sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFE, and it is a pyrimidine derivative that has been shown to have a range of interesting properties. In
Mécanisme D'action
The mechanism of action of DFE is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the production of reactive oxygen species. This inhibition may lead to a reduction in oxidative stress and inflammation, which could have potential therapeutic applications in a range of diseases and conditions.
Biochemical and Physiological Effects:
DFE has been shown to have a range of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. DFE has also been shown to have good solubility in water and other aqueous solutions, which makes it a potentially useful tool for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DFE in lab experiments is its high solubility in water and other aqueous solutions, which makes it easy to work with and manipulate. However, one of the limitations of DFE is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on DFE, including the development of new drug delivery systems, the investigation of its potential anti-cancer properties, and the study of its mechanism of action in more detail. Other future directions could include the exploration of its potential applications in the treatment of other diseases and conditions, as well as the development of new synthetic methods for producing DFE in a more efficient and cost-effective manner.
In conclusion, DFE is a chemical compound that has been widely studied for its potential applications in scientific research. Its high solubility in water and other aqueous solutions, as well as its range of interesting properties, make it a potentially useful tool for a wide range of applications. While there is still much to be learned about the mechanism of action of DFE, its potential applications in drug delivery, anti-cancer therapy, and other areas make it an intriguing area of study for researchers in many different fields.
Méthodes De Synthèse
The synthesis of DFE involves several steps, including the reaction of ethyl cyanoacetate with difluoromethylamine, followed by the reaction of the resulting intermediate with 2-chloro-4,5-difluoropyrimidine. The final step involves the addition of sodium hydroxide to the reaction mixture to yield the sodium salt of DFE. This synthesis method has been well-documented in the literature, and it has been shown to be a reliable and efficient way to produce DFE in large quantities.
Applications De Recherche Scientifique
DFE has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes. DFE has also been used in the development of new drug delivery systems, as it has been shown to have good solubility in water and other aqueous solutions.
Propriétés
IUPAC Name |
sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3.Na/c1-2-15-7(13)4-3-11-8(14)12-5(4)6(9)10;/h3,6H,2H2,1H3,(H,11,12,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJGLMDBUNSSB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)F)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(difluoromethyl)-5-(ethoxycarbonyl)pyrimidin-2-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)
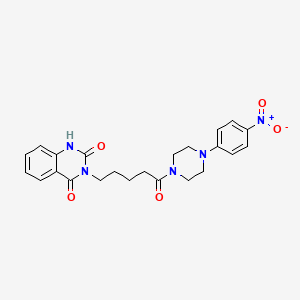
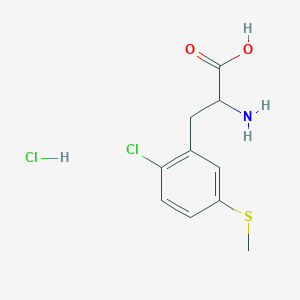

![7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653469.png)
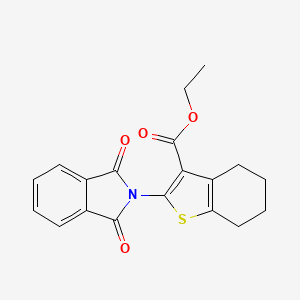
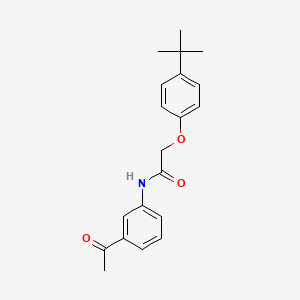
![(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2653473.png)

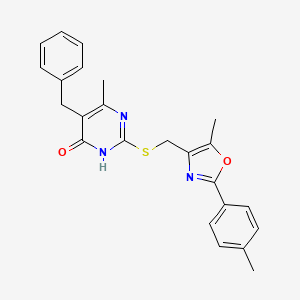
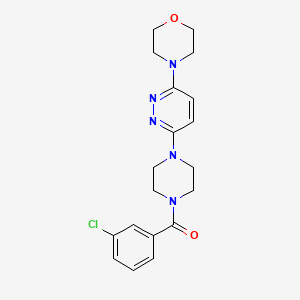
![1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2653480.png)
![5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2653481.png)
